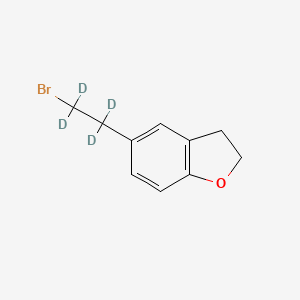

5-(2-Bromoethyl-d4)-2,3-dihydrobenzofuran

Beschreibung

BenchChem offers high-quality 5-(2-Bromoethyl-d4)-2,3-dihydrobenzofuran suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(2-Bromoethyl-d4)-2,3-dihydrobenzofuran including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

5-(2-bromo-1,1,2,2-tetradeuterioethyl)-2,3-dihydro-1-benzofuran | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrO/c11-5-3-8-1-2-10-9(7-8)4-6-12-10/h1-2,7H,3-6H2/i3D2,5D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRKZQRRYNCMSCB-JAJFWILCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C1C=C(C=C2)CCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C1=CC2=C(C=C1)OCC2)C([2H])([2H])Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90675726 | |

| Record name | 5-[2-Bromo(~2~H_4_)ethyl]-2,3-dihydro-1-benzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90675726 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1189652-25-2 | |

| Record name | 5-[2-Bromo(~2~H_4_)ethyl]-2,3-dihydro-1-benzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90675726 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Molecular Weight and Formula of Deuterated Benzofuran Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Rising Significance of Deuteration in Medicinal Chemistry

Benzofuran derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous natural products and synthetic drugs with a wide array of biological activities, including anti-tumor, antibacterial, and anti-inflammatory properties.[1] In the relentless pursuit of enhanced therapeutic agents, the strategic substitution of hydrogen atoms with their stable, heavier isotope, deuterium (²H or D), has emerged as a powerful tool in drug design and development. This guide provides a comprehensive technical overview of deuterated benzofuran derivatives, focusing on their molecular formulas, precise molecular weights, synthesis, and analytical characterization.

The rationale behind deuteration lies in the kinetic isotope effect (KIE). The carbon-deuterium (C-D) bond is stronger and vibrates at a lower frequency than the carbon-hydrogen (C-H) bond. This seemingly subtle difference can have profound effects on the metabolic stability of a drug molecule. By replacing hydrogen atoms at sites susceptible to metabolic oxidation by cytochrome P450 enzymes, the rate of drug metabolism can be significantly slowed. This can lead to a number of desirable pharmacokinetic outcomes, including:

-

Improved Metabolic Stability and Increased Half-Life: A slower rate of metabolism can lead to a longer drug half-life, allowing for less frequent dosing and improved patient compliance.

-

Reduced Formation of Toxic Metabolites: In some cases, drug metabolism can lead to the formation of toxic byproducts. By altering the metabolic pathway, deuteration can reduce the formation of these harmful metabolites, leading to an improved safety profile.

-

Enhanced Drug Efficacy: By increasing the exposure of the parent drug, deuteration can lead to more consistent plasma concentrations and potentially enhanced therapeutic efficacy.

This guide will delve into the practical aspects of working with deuterated benzofuran derivatives, from their synthesis and purification to their detailed analytical characterization, providing researchers with the foundational knowledge to leverage this promising strategy in their own drug discovery efforts.

Molecular Weight and Formula of Representative Deuterated Benzofuran Derivatives

The precise calculation of the molecular weight of a deuterated compound is critical for its characterization, particularly for high-resolution mass spectrometry analysis. The calculation is based on the sum of the exact masses of the most abundant isotopes of the constituent elements. For the purpose of this guide, we will use the following exact isotopic masses:

-

Hydrogen (¹H): 1.007825 u[2]

The following table provides a non-exhaustive list of deuterated benzofuran derivatives with their corresponding molecular formulas and calculated exact molecular weights. These examples have been chosen to illustrate the effect of varying degrees and positions of deuteration on the molecular weight.

| Compound Name | Molecular Formula | Degree of Deuteration | Exact Molecular Weight (u) |

| Benzofuran | C₈H₆O | 0 | 118.041865 |

| Benzofuran-2-d₁ | C₈H₅DO | 1 | 119.048142 |

| Benzofuran-3-d₁ | C₈H₅DO | 1 | 119.048142 |

| Benzofuran-5-d₁ | C₈H₅DO | 1 | 119.048142 |

| Benzofuran-d₆ | C₈D₆O | 6 | 124.079552 |

| 2-Methylbenzofuran | C₉H₈O | 0 | 132.057515 |

| 2-(Trideuteriomethyl)benzofuran | C₉H₅D₃O | 3 | 135.076346 |

| 2,3-Dihydrobenzofuran | C₈H₈O | 0 | 120.057515 |

| 2,3-Dihydrobenzofuran-2,2-d₂ | C₈H₆D₂O | 2 | 122.070070 |

| 2-Phenylbenzofuran | C₁₄H₁₀O | 0 | 194.073166 |

| 2-(Perdeuteriophenyl)benzofuran | C₁₄H₅D₅O | 5 | 199.104576 |

Synthesis of Deuterated Benzofuran Derivatives: A Practical Workflow

The synthesis of deuterated benzofuran derivatives can be achieved through various methods, including the use of deuterated starting materials or by introducing deuterium in the final steps of a synthetic sequence. A particularly effective and versatile method is the palladium-catalyzed C-H activation/deuteration of phenols and their derivatives using heavy water (D₂O) as the deuterium source.[13][14] This approach offers high levels of deuterium incorporation at specific positions and is tolerant of a wide range of functional groups.

Experimental Workflow: Palladium-Catalyzed Deuteration

Detailed Protocol: Synthesis of Benzofuran-d₆

This protocol describes the synthesis of fully deuterated benzofuran (Benzofuran-d₆) starting from phenol-d₆.

Materials:

-

Phenol-d₆ (1 equivalent)

-

2-Chloro-1,1-diethoxyethane (1.2 equivalents)

-

Potassium hydroxide (KOH) (3 equivalents)

-

Polyphosphoric acid (PPA)

-

Toluene

-

Diethyl ether

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Step-by-Step Procedure:

-

Alkylation:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve phenol-d₆ in toluene.

-

Add powdered potassium hydroxide to the solution.

-

Add 2-chloro-1,1-diethoxyethane dropwise to the stirring mixture.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the mixture to room temperature and filter to remove inorganic salts.

-

Wash the filtrate with water and brine, then dry over anhydrous MgSO₄.

-

Concentrate the solution under reduced pressure to obtain the crude 1-(2,2-diethoxyethoxy)benzene-d₆.

-

-

Cyclization:

-

Add polyphosphoric acid to a clean, dry round-bottom flask.

-

Heat the PPA to 80-90 °C with vigorous stirring.

-

Add the crude 1-(2,2-diethoxyethoxy)benzene-d₆ dropwise to the hot PPA.

-

Continue stirring at this temperature for 1-2 hours.

-

Pour the hot reaction mixture onto crushed ice.

-

Extract the aqueous mixture with diethyl ether (3 x 50 mL).

-

Combine the organic extracts and wash with saturated sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous MgSO₄ and concentrate under reduced pressure.

-

-

Purification:

-

Purify the crude product by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient as the eluent, to afford pure benzofuran-d₆.

-

Causality Behind Experimental Choices:

-

Palladium(II) Acetate (Pd(OAc)₂): This is a common and effective palladium precursor for C-H activation catalysis due to its stability and solubility in many organic solvents.

-

Ligand: The choice of ligand is crucial for modulating the reactivity and selectivity of the palladium catalyst. For deuteration, ligands such as N-acetylglycine can facilitate the C-H activation step.

-

D₂O as Deuterium Source: Heavy water is an inexpensive, readily available, and safe source of deuterium.

-

Inert Atmosphere: Purging with an inert gas like argon or nitrogen is essential to prevent the oxidation of the palladium catalyst, which would render it inactive.

-

Flash Chromatography: This is a standard and effective technique for purifying organic compounds of moderate polarity, such as benzofuran derivatives.

Analytical Characterization of Deuterated Benzofuran Derivatives

The comprehensive characterization of deuterated compounds is essential to confirm their identity, purity, and the extent and location of deuterium incorporation. The two primary analytical techniques for this purpose are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is an indispensable tool for the structural elucidation of deuterated compounds. A combination of ¹H, ²H, and ¹³C NMR experiments provides a complete picture of the molecule.

¹H NMR:

-

Purpose: To identify the remaining protons in the molecule and to quantify the degree of deuteration at specific sites.

-

Procedure:

-

Prepare a solution of the deuterated compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Acquire a standard ¹H NMR spectrum.

-

Integrate the signals corresponding to the remaining protons. By comparing the integration of a signal in the deuterated compound to the corresponding signal in the non-deuterated analogue (or an internal standard), the percentage of deuterium incorporation at that position can be calculated.

-

-

Interpretation: A decrease in the integral of a specific proton signal directly corresponds to the degree of deuteration at that position.

²H NMR (Deuterium NMR):

-

Purpose: To directly observe the deuterium atoms in the molecule and confirm their positions.

-

Procedure:

-

Prepare a concentrated solution of the deuterated compound in a protonated solvent (e.g., CHCl₃, DMSO-h₆).

-

Acquire a ²H NMR spectrum.

-

-

Interpretation: The chemical shifts in the ²H NMR spectrum are identical to those in the ¹H NMR spectrum, providing a direct correlation of the deuterium positions. The presence of a signal confirms deuteration at that site.

¹³C NMR:

-

Purpose: To confirm the carbon skeleton of the molecule.

-

Interpretation: The ¹³C NMR spectrum will show characteristic signals for the carbon atoms in the benzofuran ring system. Carbon atoms bonded to deuterium will exhibit a C-D coupling, which can be observed as a multiplet (typically a triplet for a CD group, a quintet for a CD₂ group, and a septet for a CD₃ group) in the proton-decoupled ¹³C NMR spectrum.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the deuterated compound and to confirm the overall degree of deuterium incorporation.

High-Resolution Mass Spectrometry (HRMS):

-

Purpose: To obtain a highly accurate mass measurement of the molecular ion, which can be used to confirm the elemental composition.

-

Procedure:

-

Introduce a small amount of the sample into the mass spectrometer, typically using electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI).

-

Measure the mass-to-charge ratio (m/z) of the molecular ion.

-

-

Interpretation: The measured exact mass should correspond to the calculated exact molecular weight for the deuterated molecular formula. The isotopic distribution pattern will also shift to higher masses depending on the number of deuterium atoms incorporated.

Workflow for Analytical Characterization

Conclusion

The targeted deuteration of benzofuran derivatives represents a sophisticated and highly effective strategy for optimizing the pharmacokinetic and safety profiles of potential drug candidates. A thorough understanding of the principles of molecular weight calculation, synthetic methodologies, and advanced analytical techniques is paramount for the successful implementation of this approach. This guide has provided a detailed technical framework for researchers and drug development professionals, covering the essential aspects from theoretical calculations to practical experimental protocols. By leveraging the insights and methodologies presented herein, scientists can confidently explore the potential of deuterated benzofuran derivatives in their quest for novel and improved therapeutics.

References

-

ChemLin. (2024, October 9). Oxygen-16 - isotopic data and properties. Retrieved from [Link]

-

Study.com. (n.d.). The Three Isotopes of Hydrogen | Differences & Properties. Retrieved from [Link]

-

ChemLin. (2023, November 6). Carbon-12 - isotopic data and properties. Retrieved from [Link]

-

Skosmos. (2023, May 12). theia_ozcar_thesaurus: Oxygen-16. Retrieved from [Link]

-

ChemLin. (2023, November 30). Hydrogen-1 - isotopic data and properties. Retrieved from [Link]

-

Wikipedia. (n.d.). Deuterium. Retrieved from [Link]

-

Deuterium incorporation in biomass cell wall components by NMR analysis. (n.d.). Retrieved from [Link]

-

Brightspec. (n.d.). Rapid and Direct Site-Specific Deuteration Monitoring. Retrieved from [Link]

-

From Bench to Blockbuster: The Definitive Clinical and Commercial Analysis of Deuterated Drugs. (n.d.). Retrieved from [Link]

-

Quora. (2016, October 3). What is the atomic mass of hydrogen?. Retrieved from [Link]

-

Simple English Wikipedia. (n.d.). Oxygen-16. Retrieved from [Link]

-

askIITians. (2025, July 11). What is the atomic mass in hydrogen?. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Benzofuran. PubChem Compound Database. Retrieved from [Link]

-

Wikipedia. (n.d.). Carbon-12. Retrieved from [Link]

-

Wikipedia. (n.d.). Isotopes of oxygen. Retrieved from [Link]

-

SATHEE. (n.d.). Mass Of Deuteron. Retrieved from [Link]

-

Isotopes Matter. (n.d.). Atomic Weight Calculator. Retrieved from [Link]

-

KAERI Nuclear Data Center. (n.d.). O-16. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Atomic Weights and Isotopic Compositions for Carbon. Retrieved from [Link]

-

Isotope data for deuterium in the Periodic Table. (n.d.). Retrieved from [Link]

-

Wikipedia. (n.d.). Isotopes of hydrogen. Retrieved from [Link]

-

ResolveMass Laboratories Inc. (2025, November 8). Deuterated Standards for LC-MS Analysis. Retrieved from [Link]

-

ResolveMass Laboratories Inc. (2025, November 5). Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques. Retrieved from [Link]

-

Efficient Synthesis, Spectroscopic and Quantum Chemical Study of 2,3-Dihydrobenzofuran Labelled Two Novel Arylidene Indanones: A Comparative Theoretical Exploration. (2020, July 21). Retrieved from [Link]

-

BioPharm International. (n.d.). Performing Hydrogen/Deuterium Exchange with Mass Spectrometry. Retrieved from [Link]

-

Testbook. (2026, February 15). The mass number of deuterium is. Retrieved from [Link]

-

Development of approaches for deuterium incorporation in plants. (n.d.). Retrieved from [Link]

-

Pharma Focus Asia. (n.d.). Deuterated Drugs In The Covid-19 Pandemic. Retrieved from [Link]

-

Study Mind. (2022, April 19). Analytical Techniques - Deuterium use in ¹H NMR (A-Level Chemistry). Retrieved from [Link]

-

Journal of Chemical Education. (2024, July 15). Deuteration of Arenes via Pd-Catalyzed C–H Activation: A Lesson in Nondirected C–H Activation, Isotopic Labeling, and NMR Characterization. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Benzofuran. NIST Chemistry WebBook. Retrieved from [Link]

-

ResearchGate. (n.d.). Pd-Catalyzed Functionalization of Heterocycles Through C–H Activation. Retrieved from [Link]

Sources

- 1. Carbon-12 | isotope | Britannica [britannica.com]

- 2. Hydrogen-1 - isotopic data and properties [chemlin.org]

- 3. Deuterium - Wikipedia [en.wikipedia.org]

- 4. SATHEE: Mass Of Deuteron [sathee.iitk.ac.in]

- 5. Isotope data for deuterium in the Periodic Table [periodictable.com]

- 6. Carbon-12 - isotopic data and properties [chemlin.org]

- 7. Carbon-12 - Wikipedia [en.wikipedia.org]

- 8. Oxygen-16 - isotopic data and properties [chemlin.org]

- 9. Skosmos: theia_ozcar_thesaurus: Oxygen-16 [in-situ.theia-land.fr]

- 10. Oxygen-16 - Simple English Wikipedia, the free encyclopedia [simple.wikipedia.org]

- 11. Isotopes of oxygen - Wikipedia [en.wikipedia.org]

- 12. atom.kaeri.re.kr [atom.kaeri.re.kr]

- 13. pubs.acs.org [pubs.acs.org]

- 14. researchgate.net [researchgate.net]

Physical properties of stable isotope labeled 2,3-dihydrobenzofuran

An In-Depth Technical Guide to the Physical Properties of Stable Isotope Labeled 2,3-Dihydrobenzofuran

For Researchers, Scientists, and Drug Development Professionals

Abstract

Stable isotope labeling is a cornerstone of modern pharmaceutical research, enabling precise tracking and quantification in complex biological systems.[1][2] 2,3-Dihydrobenzofuran, a prevalent scaffold in many biologically active compounds, is frequently a candidate for isotopic labeling to elucidate metabolic pathways and pharmacokinetic profiles.[3][4] This guide provides a detailed examination of the physical properties of stable isotope labeled 2,3-dihydrobenzofuran, focusing on how isotopic substitution—primarily with deuterium (²H or D) and carbon-13 (¹³C)—alters its macroscopic, chromatographic, and spectroscopic characteristics. We delve into the theoretical underpinnings of these changes and provide practical, field-proven methodologies for their characterization, offering researchers the insights needed to leverage these unique properties in drug discovery and development.

Introduction: The 2,3-Dihydrobenzofuran Scaffold and the Imperative of Isotopic Labeling

The 2,3-dihydrobenzofuran moiety is a privileged structural motif found in a wide array of natural products and synthetic pharmaceuticals. Its rigid, planar structure and potential for diverse functionalization make it a valuable building block in medicinal chemistry. In drug development, understanding a compound's absorption, distribution, metabolism, and excretion (ADME) profile is paramount.[5] Stable isotope labeling, the incorporation of non-radioactive isotopes like ²H, ¹³C, ¹⁵N, or ¹⁸O, offers a safe and powerful method to trace a molecule's journey through a biological system.[1][6]

Unlike their radioactive counterparts, stable isotopes do not decay, posing no radiation risk and allowing for safe application in human clinical trials.[1] The subtle increase in mass upon isotopic substitution makes the labeled compound distinguishable by mass spectrometry (MS) without significantly altering its fundamental chemical reactivity or biological activity.[7][8] This allows labeled compounds to serve as ideal internal standards for quantitative bioanalysis and as tracers in metabolic studies.[9]

This guide will focus on the physical consequences of introducing stable isotopes into the 2,3-dihydrobenzofuran core, providing a predictive framework and analytical workflows for its characterization.

Caption: Structure of 2,3-dihydrobenzofuran with IUPAC numbering.

Impact of Isotopic Substitution on Macroscopic Physical Properties

While isotopic labeling is chosen for its minimal perturbation of a molecule's chemical nature, subtle but measurable changes in macroscopic physical properties do occur. These effects are primarily driven by the change in mass and its influence on molecular vibrations and intermolecular forces.

2.1. Molecular Weight The most direct and predictable change is the increase in molecular weight. Each substitution of ¹H (1.0078 u) with ²H (2.0141 u) increases the molecular mass by approximately 1.0063 u. Similarly, replacing ¹²C (12.0000 u) with ¹³C (13.0034 u) adds about 1.0034 u. This mass shift is the fundamental property exploited in mass spectrometry.

2.2. Boiling Point, Melting Point, and Density Isotopic substitution, particularly deuteration, can lead to slight changes in phase transition temperatures and density. The underlying principle is the difference in zero-point vibrational energy (ZPVE). A carbon-deuterium (C-D) bond is stronger and has a lower ZPVE than a corresponding carbon-hydrogen (C-H) bond. This results in a slightly shorter effective bond length for C-D bonds, a smaller molecular volume, and reduced polarizability.[10]

Consequently, deuterated compounds often exhibit:

-

Slightly higher density: A smaller molecular volume for a higher mass leads to an increase in density.

-

Marginally different boiling and melting points: Changes in intermolecular forces (van der Waals interactions) due to altered polarizability can lead to minor shifts in boiling and melting points. These changes are typically small (often <1 °C) and can be difficult to predict without empirical data, but deuterated compounds sometimes have slightly lower boiling points than their protiated analogs.[10]

| Property | Unlabeled 2,3-Dihydrobenzofuran | Expected Change with Labeling |

| Molecular Formula | C₈H₈O | - |

| Molecular Weight | 120.15 g/mol [11] | Increases by ~1.0063 u per D; ~1.0034 u per ¹³C |

| Boiling Point | 188-189 °C[3][11] | Minor deviation, potentially slightly lower with deuteration |

| Melting Point | -21.5 °C[11][12] | Minor deviation expected |

| Density | 1.065 g/mL at 25 °C[3] | Slight increase with deuteration |

Table 1: Baseline physical properties of unlabeled 2,3-dihydrobenzofuran and the anticipated effects of isotopic substitution.

Chromatographic Behavior: The Isotope Effect in Separation Science

One of the most significant practical consequences of isotopic labeling is the potential for altered chromatographic retention times. This is particularly pronounced with deuteration in both gas chromatography (GC) and reversed-phase liquid chromatography (RPLC).

Typically, deuterated compounds elute slightly earlier than their non-deuterated (protiated) counterparts.[10][13] This phenomenon, often termed the "inverse isotope effect" in chromatography, is a direct result of the aforementioned differences in bond strength and polarizability.[10] The weaker van der Waals interactions between the deuterated analyte and the nonpolar stationary phase lead to a shorter retention time.[10]

The magnitude of this retention time shift depends on:

-

The degree and position of labeling: The more deuterium atoms introduced, the larger the effect.[14]

-

Chromatographic conditions: The choice of stationary phase, mobile phase composition, and temperature can all influence the separation.[10]

In contrast, ¹³C and ¹⁵N labeling generally produce a negligible chromatographic isotope effect, making them the preferred choice when co-elution with the unlabeled analog is critical.[8][15] This distinction is vital in isotope dilution mass spectrometry, where a significant chromatographic shift between the analyte and the labeled internal standard can lead to quantification errors if not properly managed, especially in the presence of matrix effects.[15]

Caption: The causal relationship leading to the chromatographic isotope effect.

Spectroscopic Characterization of Labeled 2,3-Dihydrobenzofuran

Spectroscopic techniques are essential for confirming the successful incorporation, location, and purity of stable isotopes. Each method provides unique insights based on the physical principles of mass, nuclear spin, or molecular vibration.

4.1. Mass Spectrometry (MS) MS is the most direct method for observing isotopic labeling. The mass analyzer separates ions based on their mass-to-charge ratio (m/z).

-

Deuterium Labeling: Each deuterium atom increases the m/z of the molecular ion (M⁺) by 1. A 2,3-dihydrobenzofuran molecule with four deuterium atoms (d₄) will appear at M+4 relative to the unlabeled compound.

-

Carbon-13 Labeling: Each ¹³C atom also increases the m/z by 1. A molecule with two ¹³C atoms will appear at M+2.

High-resolution mass spectrometry (HRMS) is crucial for distinguishing between isotopes with similar nominal masses and for confirming the elemental composition of labeled compounds.[8]

4.2. Nuclear Magnetic Resonance (NMR) Spectroscopy NMR spectroscopy provides detailed structural information and can confirm the precise location of isotopic labels.[16]

-

¹³C Labeling: The natural abundance of ¹³C is only ~1.1%.[17] Incorporating ¹³C-labeled atoms into a molecule results in a dramatic enhancement of the corresponding signals in a ¹³C NMR spectrum, making it an unambiguous method for confirming the site of labeling.[18] The chemical shifts of neighboring carbons may also experience minor upfield shifts (β and γ isotope effects).

-

Deuterium Labeling: Deuterium has a nuclear spin of I=1. In a ¹H NMR spectrum, the signal for a proton that has been replaced by deuterium will disappear. Protons on adjacent carbons may show simplified splitting patterns due to the removal of ¹H-¹H coupling. In a ¹³C NMR spectrum, a carbon directly bonded to deuterium will exhibit a characteristic triplet (due to C-D coupling) and will be shifted slightly upfield compared to its C-H counterpart.[19]

4.3. Vibrational (Infrared and Raman) Spectroscopy Vibrational spectroscopy measures the energy of molecular vibrations, which are highly dependent on the masses of the constituent atoms.[20] According to Hooke's Law for a simple harmonic oscillator, the vibrational frequency is inversely proportional to the square root of the reduced mass of the system.

-

Isotopic Effect: Replacing a lighter atom with a heavier isotope (e.g., H with D) increases the reduced mass of the bond, causing a predictable decrease (redshift) in the vibrational frequency.[20] For a C-H stretching vibration typically seen around 2900-3000 cm⁻¹, the corresponding C-D stretch will appear at a significantly lower frequency, approximately 2100-2200 cm⁻¹. This large shift provides clear evidence of deuteration and can be used to assign specific vibrational modes.[20][21]

| Technique | Principle | Effect of Isotopic Labeling (²H or ¹³C) |

| Mass Spectrometry (MS) | Measures mass-to-charge ratio | Predictable increase in molecular weight (e.g., +4 Da for d₄-labeling).[16] |

| ¹H NMR | Detects nuclear spin of protons | Disappearance of signal at the site of deuteration; simplified multiplicity for adjacent protons. |

| ¹³C NMR | Detects nuclear spin of ¹³C | Significant signal enhancement at the site of ¹³C labeling. Upfield shift and triplet splitting for deuterated carbons.[18][19] |

| IR/Raman Spectroscopy | Measures molecular vibrational frequencies | Redshift (lower frequency) of vibrational modes involving the heavier isotope (e.g., C-D vs. C-H stretch).[20] |

Table 2: Summary of expected spectroscopic changes in stable isotope labeled 2,3-dihydrobenzofuran.

Experimental Protocol: Comparative Analysis by LC-MS

This protocol provides a self-validating system for characterizing a stable isotope labeled (in this case, deuterated) 2,3-dihydrobenzofuran against its unlabeled analog, focusing on the key physical properties of chromatographic retention time and mass-to-charge ratio.

Objective: To resolve and quantify the retention time shift and confirm the mass difference between protiated (h₈) and deuterated (e.g., d₄) 2,3-dihydrobenzofuran using LC-MS.

5.1. Materials and Reagents

-

2,3-Dihydrobenzofuran (protiated standard)

-

Deuterated 2,3-dihydrobenzofuran (e.g., d₄-2,3-dihydrobenzofuran)

-

Methanol (LC-MS grade)

-

Water (LC-MS grade)

-

Formic Acid (optional, for mobile phase modification)

-

Microcentrifuge tubes and autosampler vials

5.2. Instrumentation

-

High-Performance Liquid Chromatography (HPLC) system

-

Reversed-Phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm)

-

Mass Spectrometer (e.g., Quadrupole Time-of-Flight or Triple Quadrupole) with an Electrospray Ionization (ESI) source

5.3. Step-by-Step Methodology

-

Standard Preparation:

-

Prepare individual stock solutions of the protiated and deuterated standards in methanol at 1 mg/mL.

-

Create a working solution for each standard by diluting the stock solution to 1 µg/mL in 50:50 methanol:water.

-

Create a mixed working solution containing both protiated and deuterated standards at 1 µg/mL each.

-

-

LC-MS Parameter Setup:

-

Mobile Phase A: Water + 0.1% Formic Acid

-

Mobile Phase B: Methanol + 0.1% Formic Acid

-

Flow Rate: 0.4 mL/min[10]

-

Injection Volume: 2 µL

-

Gradient: 40% B to 95% B over 5 minutes, hold for 2 minutes, return to initial conditions.

-

Column Temperature: 40 °C

-

MS Detection: ESI in positive ion mode.

-

Scan Mode: Full Scan from m/z 100-200.

-

Targeted Analysis (Optional): Monitor the specific m/z values for the protonated molecules [M+H]⁺ of the protiated (121.06) and d₄-deuterated (125.09) analytes.[10]

-

-

Data Acquisition:

-

Inject the protiated standard solution to determine its retention time (t_R(H)).

-

Inject the deuterated standard solution to determine its retention time (t_R(D)).

-

Inject the mixed solution to observe the chromatographic separation of the two isotopologues in a single run.

-

-

Data Analysis and Validation:

-

Extract the ion chromatograms for the m/z of the protiated and deuterated compounds.

-

Determine the retention time for each analyte from the apex of its chromatographic peak.[10]

-

Validation 1 (Mass): Confirm that the mass spectrum for each peak corresponds to the expected molecular weight of the respective isotopologue.

-

Validation 2 (Retention): Calculate the retention time shift (Δt_R) by subtracting the retention time of the deuterated analog from the protiated analog (Δt_R = t_R(H) - t_R(D)). A positive value confirms the inverse isotope effect.

-

Validation 3 (Co-injection): The analysis of the mixed sample should show two distinct peaks, separated by Δt_R, with the correct m/z values, confirming the identity and purity of both compounds.

-

Caption: Workflow for comparative analysis of labeled and unlabeled compounds.

Conclusion

The act of replacing an atom in 2,3-dihydrobenzofuran with a stable isotope imparts subtle but profound changes to its physical properties. While macroscopic properties like boiling and melting points are only marginally affected, the consequences for chromatographic and spectroscopic behavior are significant and analytically useful. The mass increase is definitional, enabling MS-based tracing. The shifts in NMR and IR spectra provide irrefutable confirmation of labeling location and success. Critically for quantitative studies, the chromatographic isotope effect, especially with deuteration, must be understood and accounted for. By leveraging the principles and protocols outlined in this guide, researchers can confidently synthesize, characterize, and deploy stable isotope labeled 2,3-dihydrobenzofuran as a precision tool to accelerate drug discovery and deepen our understanding of metabolic science.

References

-

Metabolic Solutions. (2024). Introduction to Stable Isotope Labeling and How It Supports Drug Development for Rare Diseases. Available at: [Link]

-

Silantes. (2023). Applications of Stable Isotope-Labeled Molecules. Available at: [Link]

-

Chemicals Knowledge Hub. (2023). The importance of isotopic labelling in drug development: strategies and integration with biocatalysis and physical sciences. Available at: [Link]

-

Yin, S., et al. (n.d.). Underlying Mechanisms of Chromatographic H/D, H/F, cis/trans and Isomerism Effects in GC-MS. PMC. Available at: [Link]

-

Moravek, Inc. (n.d.). An Overview of Stable-Labeled Compounds & Their Applications. Available at: [Link]

-

Gao, J., et al. (2008). Application of Stable Isotope-Labeled Compounds in Metabolism and in Metabolism-Mediated Toxicity Studies. Chemical Research in Toxicology, ACS Publications. Available at: [Link]

-

Kovács, D., et al. (2014). Application of Screening Experimental Designs to Assess Chromatographic Isotope Effect upon Isotope-Coded Derivatization for Quantitative Liquid Chromatography–Mass Spectrometry. Analytical Chemistry, ACS Publications. Available at: [Link]

-

Maji, M., et al. (2015). Palladium-Catalyzed Synthesis of 2,3-Disubstituted Benzofurans: An Approach Towards the Synthesis of Deuterium Labeled Compounds. PMC, NIH. Available at: [Link]

-

Lesot, P., et al. (n.d.). Evidence of 13C non-covalent isotope effects obtained by quantitative 13C nuclear magnetic resonance spectroscopy at natural abundance during normal phase liquid chromatography. DOI. Available at: [Link]

-

ResearchGate. (2025). Secondary isotope effects in liquid chromatography behaviour of H-2 and H-3 labelled solutes and solvents | Request PDF. Available at: [Link]

-

TGSC Information System. (n.d.). 2,3-Dihydrobenzofuran (CAS 496-16-2): Odor profile, Properties, & IFRA compliance. Available at: [Link]

-

PubChem, NIH. (n.d.). Dihydrobenzofuran | C8H8O | CID 10329. Available at: [Link]

-

Wikipedia. (n.d.). Isotopic labeling. Available at: [Link]

-

SciELO. (n.d.). Detailed 1H and 13C NMR Spectral Data Assignment for Two Dihydrobenzofuran Neolignans. Available at: [Link]

-

Metabo-Profile. (n.d.). Isotope Labeling Techniques: A Comprehensive Guide and Emerging Applications. Available at: [Link]

-

Elsevier Shop. (n.d.). Isotopically-Labeled Compounds - 1st Edition. Available at: [Link]

-

Cheméo. (n.d.). Chemical Properties of Benzofuran, 2,3-dihydro- (CAS 496-16-2). Available at: [Link]

-

Heinken, A., et al. (n.d.). Stable isotope-labeling studies in metabolomics: new insights into structure and dynamics of metabolic networks. PMC. Available at: [Link]

-

ResearchGate. (2025). (PDF) Detailed 1 H and 13 C NMR Spectral Data Assignment for Two Dihydrobenzofuran Neolignans. Available at: [Link]

-

Hachtel, J. A., et al. (2019). Identification of site-specific isotopic labels by vibrational spectroscopy in the electron microscope. PubMed. Available at: [Link]

-

Chemistry LibreTexts. (2023). Isotope Effects in Vibrational Spectroscopy. Available at: [Link]

-

nptel.ac.in. (n.d.). CONTENTS 1. 13C NMR spectroscopy • Chemical shift. Available at: [Link]

-

Thieme. (n.d.). 4. 13C NMR Spectroscopy. Available at: [Link]

-

Slideshare. (n.d.). Stable Isotope labeled organic molecules publication | PDF. Available at: [Link]

-

NIST WebBook. (n.d.). Benzofuran, 2,3-dihydro-. Available at: [Link]

-

Diagnostics World News. (2022). Benefits of Stable Isotope Labelling in Biochemistry Research. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of 2,3-Dihydrobenzofurans. Available at: [Link]

-

ResearchGate. (2017). Isotopic Labelling in Vibrational Spectroscopy: A Technique to Decipher the Structure of Surface Species | Request PDF. Available at: [Link]

-

OSTI.GOV. (2022). Vibrational Spectra of HNIW and its Isotopologues: A Combined Experimental and Computational Study. Available at: [Link]

-

OSTI.GOV. (2019). Identification of site-specific isotopic labels by vibrational spectroscopy in the electron microscope (Journal Article). Available at: [Link]

-

NIST WebBook. (n.d.). Benzofuran, 2,3-dihydro-2-methyl-. Available at: [Link]

-

LinkedIn. (2025). High-Purity Carbon-13 Dioxide: The Core Material for Isotope Labeling Technology. Available at: [Link]

-

Macmillan Group. (2014). Applications and Synthesis of Deuterium-Labeled Compounds. Available at: [Link]

-

Spectroscopy Online. (2013). Hydrogen–Deuterium Exchange Mass Spectrometry. Available at: [Link]

- Google Patents. (n.d.). US3419579A - Synthesis of 2,3-dihydro-2,2-dimethyl-7-benzofuranol.

-

Wikipedia. (n.d.). Carbon-13. Available at: [Link]

-

The Good Scents Company. (n.d.). coumaran, 496-16-2. Available at: [Link]

Sources

- 1. metsol.com [metsol.com]

- 2. moravek.com [moravek.com]

- 3. 2,3-Dihydrobenzofuran | 496-16-2 [chemicalbook.com]

- 4. coumaran, 496-16-2 [thegoodscentscompany.com]

- 5. chemicalsknowledgehub.com [chemicalsknowledgehub.com]

- 6. Benefits of Stable Isotope Labelling in Biochemistry Research [diagnosticsworldnews.com]

- 7. apexbt.com [apexbt.com]

- 8. Stable isotope-labeling studies in metabolomics: new insights into structure and dynamics of metabolic networks - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Stable Isotope labeled organic molecules publication | PDF [slideshare.net]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Dihydrobenzofuran | C8H8O | CID 10329 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. scent.vn [scent.vn]

- 13. Underlying Mechanisms of Chromatographic H/D, H/F, cis/trans and Isomerism Effects in GC-MS - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Isotopic labeling - Wikipedia [en.wikipedia.org]

- 17. Carbon-13 - Wikipedia [en.wikipedia.org]

- 18. bhu.ac.in [bhu.ac.in]

- 19. Thieme E-Books & E-Journals [thieme-connect.de]

- 20. chem.libretexts.org [chem.libretexts.org]

- 21. researchgate.net [researchgate.net]

Advanced Applications of Deuterium-Labeled Benzofuran Intermediates in Pharmacology

[1]

Executive Summary

The benzofuran scaffold is a privileged structure in medicinal chemistry, serving as the core pharmacophore for numerous anti-arrhythmic (e.g., Amiodarone, Dronedarone), anti-neoplastic, and neurological therapeutics. However, the metabolic liability of the benzofuran ring and its pendant alkyl chains often leads to rapid clearance or the formation of toxic metabolites via cytochrome P450 (CYP450) oxidation.

This guide explores the "Deuterium Switch" strategy—the selective replacement of protium (

Mechanistic Principles: The Deuterium Advantage

The Primary Kinetic Isotope Effect (PKIE)

The carbon-deuterium (

In metabolic pathways where

Metabolic Shunting and Toxicity Reduction

Deuteration does more than extend half-life (

Visualization: Metabolic Shunting Mechanism

The following diagram illustrates how deuteration at the C2-position of a benzofuran prevents oxidative ring opening.

Figure 1: Mechanism of metabolic shunting via deuterium substitution.[1] The stronger C-D bond inhibits the formation of toxic oxidative metabolites.

Case Study: Poyendarone (Deuterated Dronedarone)[1]

Dronedarone , a non-iodinated benzofuran derivative designed to mitigate Amiodarone's thyroid toxicity, still suffers from significant hepatic liability and gastrointestinal side effects.

Poyendarone represents a deuterated analog where specific protons on the N-butyl chain or the benzofuran core are replaced. Studies indicate that this modification:

-

Reduces CYP3A4 Clearance: Increases systemic exposure without increasing the dose.[1]

-

Improves Atrial Selectivity: Exhibits a refined electrophysiological profile with reduced ventricular repolarization effects compared to the parent compound.[1]

Comparative Pharmacological Profile[1][2][3]

| Parameter | Dronedarone (Protium) | Poyendarone (Deuterium) | Impact of Deuteration |

| Metabolic Stability | Low (Rapid CYP3A4 metabolism) | High | Extended |

| Primary Metabolite | N-debutylated metabolite (Active) | Reduced formation | Lower burden of active metabolites |

| Clearance Mechanism | Hepatic (First-pass effect) | Mixed/Slower Hepatic | Reduced liver enzyme load |

| Cardiovascular Safety | Risk of QT prolongation | Improved Atrial Selectivity | Reduced pro-arrhythmic risk |

Synthetic Methodologies

Creating deuterated benzofurans requires precise chemical control.[1] Two primary strategies are employed: De Novo Synthesis (building the ring with deuterated reagents) and Late-Stage Functionalization (H/D exchange).[1]

Protocol: Pd-Catalyzed Oxidative Annulation with D₂O

This method allows for the one-step construction of 2,3-disubstituted benzofurans with site-selective deuterium incorporation using heavy water (

Reagents & Equipment

-

Substrates: Substituted Phenol (1.0 equiv),

-Unsaturated Carboxylic Acid (e.g., Cinnamic acid derivative). -

Catalyst: Palladium(II) Acetate [

] or -

Oxidant: Molecular Oxygen (

) or Benzoquinone.[1] -

Deuterium Source: Deuterium Oxide (

, >99.8% D). -

Solvent: 1,2-Dichloroethane (DCE).

Step-by-Step Methodology

-

Reaction Assembly: In a sealed tube, combine the phenol (0.75 mmol) and the alkenyl acid (0.25 mmol).

-

Catalyst Addition: Add

(5 mol%) and -

Deuterium Introduction: Add 500

L of -

Atmosphere Control: Purge the vessel with

for 15 minutes. Seal under a positive pressure of -

Annulation: Heat the mixture to 130°C in a pre-heated oil bath with vigorous stirring for 24 hours.

-

Work-up: Cool to room temperature. Dilute with ethyl acetate.[1] Wash with brine to remove excess

.[1] -

Purification: Dry organic layer over

, concentrate, and purify via flash column chromatography (Hexane/EtOAc).

Outcome: This protocol typically yields 2-alkyl-3-deuterobenzofurans with >90% deuterium incorporation at the C3 position.

Visualization: Synthetic Workflow

Figure 2: Palladium-catalyzed synthesis of deuterated benzofurans using D₂O as the cost-effective isotope source.

Experimental Validation: Metabolic Stability Assay

To confirm the efficacy of the deuterium switch, a comparative microsomal stability assay is required.

Protocol

-

Preparation: Prepare 10 mM stock solutions of the proteo-benzofuran and deutero-benzofuran in DMSO.

-

Incubation: Dilute to 1

M in phosphate buffer (pH 7.4) containing Human Liver Microsomes (HLM) (0.5 mg protein/mL).[1] -

Initiation: Pre-incubate at 37°C for 5 min. Initiate reaction by adding NADPH-regenerating system.[1]

-

Sampling: Aliquot samples at

min. Quench immediately with ice-cold acetonitrile containing an internal standard (e.g., Warfarin). -

Analysis: Centrifuge (4000 rpm, 10 min). Analyze supernatant via LC-MS/MS.

-

Calculation: Plot

vs. time. The slope-

Success Criteria: A

ratio

-

References

-

Vertex Pharmaceuticals. (2015).[1] Palladium-Catalyzed Synthesis of 2,3-Disubstituted Benzofurans: An Approach Towards the Synthesis of Deuterium Labeled Compounds. National Institutes of Health (PMC).[1] [Link]

-

Togashi, H., et al. (2020). How the Deuteration of Dronedarone Can Modify Its Cardiovascular Profile: In Vivo Characterization of Electropharmacological Effects of Poyendarone. PubMed.[1] [Link]

-

Kaur, S., & Gupta, M. (2017). Deuteration as a Tool for Optimization of Metabolic Stability and Toxicity of Drugs. Global Journal of Pharmacy & Pharmaceutical Sciences. [Link][1]

-

Pirali, T., et al. (2019). Deuterium in drug discovery: progress, opportunities and challenges. Nature Reviews Drug Discovery. [Link]

-

Ma, X., et al. (2014). Site-Selective Silver-Catalyzed C–H Bond Deuteration of Five-Membered Aromatic Heterocycles. Journal of the American Chemical Society.[1][3] [Link]

The Strategic Versatility of 5-(2-Bromoethyl)-2,3-dihydrobenzofuran in Modern Drug Discovery: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 2,3-dihydrobenzofuran scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of natural products and clinically significant synthetic molecules.[1][2][3] This heterocyclic system imparts favorable pharmacokinetic properties and serves as a versatile template for designing compounds with a broad spectrum of biological activities, including anticancer, anti-inflammatory, and central nervous system (CNS) effects.[3][4][5] Within this esteemed class of compounds, 5-(2-Bromoethyl)-2,3-dihydrobenzofuran emerges as a particularly valuable synthetic intermediate, offering a reactive handle for the strategic elaboration of novel therapeutic agents. This technical guide provides an in-depth exploration of the synthesis, chemical utility, and pharmacological significance of 5-(2-Bromoethyl)-2,3-dihydrobenzofuran derivatives, offering field-proven insights for researchers in drug development.

The 2,3-Dihydrobenzofuran Core: A Foundation of Biological Activity

The inherent biological relevance of the 2,3-dihydrobenzofuran nucleus is well-established. Its derivatives have been shown to interact with a diverse range of biological targets, leading to a variety of pharmacological effects. For instance, certain derivatives have demonstrated potent inhibitory activity against enzymes such as microsomal prostaglandin E2 synthase-1 (mPGES-1), a key player in inflammation and cancer.[3] Others have been developed as agonists for G protein-coupled receptors like GPR119, a target for the treatment of type 2 diabetes.[6] The structural rigidity and specific stereochemistry of the dihydrobenzofuran ring system allow for precise interactions with protein binding pockets, making it an attractive scaffold for rational drug design.

Synthesis of the Key Intermediate: 5-(2-Bromoethyl)-2,3-dihydrobenzofuran

The utility of any chemical scaffold in a drug discovery program is contingent upon efficient and scalable synthetic access. 5-(2-Bromoethyl)-2,3-dihydrobenzofuran can be reliably prepared from its corresponding alcohol, 5-(2-hydroxyethyl)-2,3-dihydrobenzofuran. A common and effective method involves treatment with a brominating agent such as phosphorus tribromide.[7]

Experimental Protocol: Synthesis of 5-(2-Bromoethyl)-2,3-dihydrobenzofuran[7]

Objective: To convert 5-(2-hydroxyethyl)-2,3-dihydrobenzofuran to 5-(2-bromoethyl)-2,3-dihydrobenzofuran.

Materials:

-

5-(2-hydroxyethyl)-2,3-dihydrobenzofuran

-

Phosphorus tribromide (PBr₃)

-

Carbon tetrachloride (CCl₄) or Dichloromethane (CH₂Cl₂)

-

10% aqueous sodium carbonate (Na₂CO₃) solution

-

Magnesium sulfate (MgSO₄)

-

Standard laboratory glassware and purification apparatus

Procedure:

-

Dissolve 5-(2-hydroxyethyl)-2,3-dihydrobenzofuran in a suitable anhydrous solvent like carbon tetrachloride or dichloromethane in a round-bottom flask equipped with a reflux condenser.

-

Slowly add phosphorus tribromide to the solution at room temperature with stirring.

-

Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the mixture to room temperature.

-

Carefully partition the reaction mixture between a 10% aqueous sodium carbonate solution and dichloromethane to neutralize any remaining acid and extract the product.

-

Separate the organic layer and wash it with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent in vacuo to yield the crude product.

-

Purify the crude product by crystallization or column chromatography to obtain 5-(2-bromoethyl)-2,3-dihydrobenzofuran as a solid.

This straightforward conversion provides a reliable source of the key bromoethyl intermediate, paving the way for the synthesis of a diverse library of derivatives.

The Bromoethyl Group: A Gateway to Chemical Diversity

The 2-bromoethyl substituent at the 5-position of the 2,3-dihydrobenzofuran ring is a highly versatile functional group that serves as a potent electrophile for a variety of nucleophilic substitution reactions. This reactivity is the cornerstone of its utility in constructing diverse molecular architectures.

N-Alkylation Reactions: Accessing Bioactive Amines

A primary application of 5-(2-bromoethyl)-2,3-dihydrobenzofuran is the alkylation of primary and secondary amines. This reaction provides direct access to a wide range of 5-(2-aminoethyl)-2,3-dihydrobenzofuran derivatives, a class of compounds known for their significant CNS activity.[8][9]

The general mechanism for this transformation involves the nucleophilic attack of the amine on the electrophilic carbon bearing the bromine atom, leading to the formation of a new carbon-nitrogen bond and the displacement of the bromide ion.

Caption: General workflow for N-alkylation of amines.

This synthetic strategy has been instrumental in the preparation of psychoactive compounds such as 5-(2-aminopropyl)-2,3-dihydrobenzofuran (5-APDB) and 5-(2-(methylamino)propyl)-2,3-dihydrobenzofuran (5-MAPDB), which are analogues of MDMA.[8][9] The 2,3-dihydrobenzofuran ring in these molecules acts as a bioisostere for the methylenedioxy group of MDMA.

Biological Activities of 5-(2-Bromoethyl)-2,3-dihydrobenzofuran Derivatives

The derivatization of the 5-(2-bromoethyl) handle has led to the discovery of compounds with a range of biological activities. The nature of the nucleophile introduced plays a critical role in determining the pharmacological profile of the final compound.

Anticancer Properties

The benzofuran scaffold is a recurring motif in the design of novel anticancer agents.[4][10] Halogenated benzofuran derivatives, in particular, have shown promise. The introduction of bromine into the benzofuran system has been reported to enhance cytotoxic activity against various cancer cell lines.[11][12] While specific data for derivatives of 5-(2-bromoethyl)-2,3-dihydrobenzofuran are not extensively reported in publicly available literature, the general trend suggests that this core structure is a promising starting point for the development of new oncology drug candidates. Structure-activity relationship (SAR) studies on related benzofuran series have highlighted that substitutions at the C-5 position can significantly influence anticancer potency.[10]

| Compound Class | Cancer Cell Line | Activity Metric | Potency | Reference |

| Benzofuran-2-carboxylic acid N-phenylamide derivative | Human colon cancer (HCT15) | GI₅₀ | 2.37 µM | [1] |

| Benzofuran-2-carboxylic acid N-phenylamide derivative | Human renal cancer (ACHN) | GI₅₀ | 2.74 µM | [1] |

| Benzofuran-2-yl pyrazole methanone derivative | Human ovarian cancer (A2780) | IC₅₀ | 11 µM | [10] |

Anti-inflammatory Activity

Chronic inflammation is a key driver of numerous diseases. As previously mentioned, 2,3-dihydrobenzofuran derivatives have been identified as inhibitors of mPGES-1, a critical enzyme in the inflammatory cascade.[3] The development of potent and selective anti-inflammatory agents is a major goal in drug discovery, and the 5-substituted 2,3-dihydrobenzofuran scaffold offers a promising avenue for exploration. For instance, 5-chloro-6-cyclohexyl-2,3-dihydrobenzofuran-2-one has been reported as a highly potent anti-inflammatory agent.[5] This highlights the importance of substitution patterns on the benzene ring of the benzofuran core in modulating anti-inflammatory activity.

CNS Applications

The synthesis of 5-APDB and related compounds underscores the potential of 5-(2-bromoethyl)-2,3-dihydrobenzofuran derivatives in modulating CNS targets.[8][9] These compounds are known to interact with serotonin receptors and transporters, leading to their characteristic psychoactive effects. Beyond these, the broader class of 2,3-dihydrobenzofuran derivatives has been investigated for a range of CNS applications, including the development of serotonin-3 (5-HT₃) receptor antagonists.[7]

Future Directions and Conclusion

5-(2-Bromoethyl)-2,3-dihydrobenzofuran stands out as a high-value intermediate for the synthesis of novel, biologically active molecules. Its straightforward synthesis and the reactivity of the bromoethyl group provide a robust platform for generating extensive chemical libraries for high-throughput screening.

Future research efforts should focus on expanding the diversity of nucleophiles used in reactions with this intermediate. The exploration of oxygen, sulfur, and a wider range of heterocyclic nucleophiles will undoubtedly lead to the discovery of new derivatives with unique pharmacological profiles. Furthermore, detailed structure-activity relationship studies on these novel series will be crucial for optimizing potency, selectivity, and pharmacokinetic properties.

Caption: A logical workflow for future drug discovery efforts.

References

-

Synthesis and structure-activity relationships of 2,3-dihydrobenzofuran-7-carboxamide derivatives as potent serotonin-3 (5-HT3) receptor antagonists. PubMed. [Link]

-

Synthesis and Structure–Activity Relationships of Novel Benzofuran Derivatives with Osteoblast Differentiation-Promoting Activity. J-Stage. [Link]

-

5-(2-Bromoethyl)-2,3-dihydrobenzofuran. LookChem. [Link]

-

Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. MDPI. [Link]

-

Synthesis and structure-activity relationship of dihydrobenzofuran derivatives as novel human GPR119 agonists. PubMed. [Link]

-

Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Semantic Scholar. [Link]

-

Natural source, bioactivity and synthesis of benzofuran derivatives. ScienceOpen. [Link]

-

Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. MDPI. [Link]

- Preparation method of 2, 3-dihydrobenzofuran compound.

-

Special Issue “Development and Synthesis of Biologically Active Compounds”. MDPI. [Link]

-

2,3-Dihydrobenzofuran synthesis. Organic Chemistry Portal. [Link]

-

Natural source, bioactivity and synthesis of benzofuran derivatives. PMC. [Link]

-

2,3-Dihydrobenzofuran-2-ones: A New Class of Highly Potent Antiinflammatory Agents. ACS Publications. [Link]

-

Nanocatalyzed Synthesis of Bioactive Pyrrole, Indole, Furan, and Benzofuran Derived Heterocycles. Taylor & Francis eBooks. [Link]

-

Synthetic approaches to natural products containing 2,3-dihydrobenzofuran skeleton. RSC Publishing. [Link]

-

Substituted benzofuran. Wikipedia. [Link]

-

2,3-Dihydrobenzofuran privileged structures as new bioinspired lead compounds for the design of mPGES-1 inhibitors. PubMed. [Link]

-

(PDF) The Characterization of 5- and 6-(2-Aminopropyl)-2,3-dihydrobenzofuran. ResearchGate. [Link]

Sources

- 1. scienceopen.com [scienceopen.com]

- 2. Synthetic approaches to natural products containing 2,3-dihydrobenzofuran skeleton - Natural Product Reports (RSC Publishing) [pubs.rsc.org]

- 3. 2,3-Dihydrobenzofuran privileged structures as new bioinspired lead compounds for the design of mPGES-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. 2,3-Dihydrobenzofuran-2-ones: a new class of highly potent antiinflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and structure-activity relationship of dihydrobenzofuran derivatives as novel human GPR119 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis and structure-activity relationships of 2,3-dihydrobenzofuran-7-carboxamide derivatives as potent serotonin-3 (5-HT3) receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Substituted benzofuran - Wikipedia [en.wikipedia.org]

- 9. researchgate.net [researchgate.net]

- 10. Natural source, bioactivity and synthesis of benzofuran derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Special Issue “Development and Synthesis of Biologically Active Compounds” - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Metabolic Pathway Tracing of 5-(2-Bromoethyl-d4)-2,3-dihydrobenzofuran

Executive Summary

This technical guide details the experimental framework for elucidating the metabolic fate of 5-(2-Bromoethyl-d4)-2,3-dihydrobenzofuran (referred to herein as 5-BED-d4 ). As a deuterated alkylating agent and a structural precursor to bioactive phenethylamines (e.g., 2C-B-FLY analogues), this compound serves as a critical probe for two distinct metabolic phenomena: cytochrome P450-mediated ring oxidation and glutathione S-transferase (GST)-mediated electrophilic trapping .

The utilization of the tetradeuterated ethyl chain (-CD₂CD₂Br) provides a kinetic and mass-spectrometric handle, allowing researchers to differentiate between metabolic cleavage events and intact substrate modifications. This guide targets the identification of reactive metabolites, the assessment of metabolic stability, and the mapping of bioactivation pathways.

Molecular Architecture & Isotopic Utility

Structural Significance

The molecule consists of a dihydrobenzofuran core fused to a reactive bromoethyl side chain.

-

The Core: The 2,3-dihydrobenzofuran moiety is a substrate for Phase I oxidation, primarily by CYP2D6, CYP1A2, and CYP2C19 isoenzymes.

-

The Side Chain (Electrophile): The 2-bromoethyl group is a potent alkylating agent. In a biological system, it acts as a "soft" electrophile, susceptible to nucleophilic attack by thiol-containing biomolecules (specifically Glutathione).

The Role of Deuterium (d4) Labeling

The specific labeling of the ethyl bridge (5-CD₂CD₂ -Br) serves three analytical functions:

-

Mass Spectral Tagging: It imparts a +4 Da mass shift relative to the unlabeled isotopologue, acting as a definitive signature to distinguish drug-derived metabolites from endogenous interferences in complex matrices (plasma/microsomes).

-

Metabolic Fate Tracking: It allows the researcher to determine if the side chain remains intact.

-

Retention of +4 Da: The side chain is preserved (e.g., ring hydroxylation).

-

Loss of +4 Da: Metabolic dealkylation or chain cleavage has occurred.

-

-

Kinetic Isotope Effect (KIE): If C-H bond breakage at the ethyl chain is rate-limiting (e.g., during desaturation to a vinyl group), the d4-analog will exhibit a significantly reduced reaction rate (

), pinpointing the catalytic site.

Experimental Workflow: Self-Validating Protocol

Reagents & Control Systems

-

Test Compound: 5-BED-d4 (>98% isotopic purity).

-

Control: Unlabeled 5-(2-Bromoethyl)-2,3-dihydrobenzofuran.

-

Trapping Agent: Reduced Glutathione (GSH) fortified with Glutathione S-Transferases (cytosolic fraction) to capture reactive alkylating species.

-

Oxidative System: Pooled Human Liver Microsomes (HLM) + NADPH regenerating system.

Incubation Protocol (Phase I & II)

This protocol runs two parallel streams to separate oxidative metabolism from direct conjugation.

Stream A: Oxidative Profiling (CYP450)

-

Pre-incubation: Mix HLM (0.5 mg protein/mL) with phosphate buffer (100 mM, pH 7.4) and 5-BED-d4 (10 µM). Equilibrate at 37°C for 5 min.

-

Initiation: Add NADPH regenerating system (1 mM NADP+, 5 mM G6P, 1 U/mL G6PDH).

-

Time-Course: Aliquot samples at 0, 15, 30, and 60 min.

-

Termination: Quench with ice-cold Acetonitrile (ACN) containing 0.1% Formic Acid.

Stream B: Electrophilic Trapping (GST/GSH) Rationale: The bromoethyl group is reactive. Without GSH trapping, it may covalently bind to microsomal proteins (mechanism-based inhibition), leading to low recovery.

-

Mix: Cytosolic liver fraction (1 mg/mL) + GSH (5 mM) + 5-BED-d4 (10 µM).

-

Incubation: 37°C for 60 min.

-

Termination: Quench with Methanol (MeOH).

Analytical Method (LC-HRMS)

-

Instrument: Q-TOF or Orbitrap Mass Spectrometer.

-

Mode: Positive Electrospray Ionization (ESI+).

-

Scan Type: Full Scan / Data-Dependent MS2 (ddMS2).

-

Key Monitoring Pairs:

-

Parent (d4): [M+H]+ m/z ~231/233 (Bromine isotope pattern 1:1).

-

Hydroxylated (d4): [M+H]+ +16 Da.

-

GSH Conjugate (d4): [M-Br+GSH+H]+ (Displacement of Br, retention of d4).

-

Visualization: Experimental Logic & Pathways

Workflow Diagram

The following diagram illustrates the parallel processing required to capture both stable and reactive metabolites.

Caption: Dual-stream incubation workflow isolating oxidative Phase I metabolites and Phase II glutathione conjugates.

Metabolic Pathway Map

This diagram maps the structural transformations. Note the critical distinction between the Stable (Hydroxylation) and Reactive (GSH conjugation) pathways.

Caption: Predicted metabolic map. M2 represents the detoxification of the reactive alkyl bromide; M1/M3 represent core oxidations.

Data Interpretation & Mass Spectrometry

The success of this protocol relies on accurate interpretation of the Mass Shift.

The "Twin Peak" Signature

The parent compound contains a Bromine atom (

-

Parent Spectrum: You will see two peaks separated by 2 Da (M and M+2).

-

GSH Conjugate (M2): Bromine is a leaving group. The M2 spectrum will lose the specific Bromine isotope pattern and appear as a singlet (monoisotopic), but it will retain the +4 Da shift from the deuterium.

Quantitative Summary Table

| Metabolite ID | Transformation | Reaction Type | Mass Shift (vs Unlabeled) | Isotope Pattern |

| Parent | None | Substrate | +4.025 Da | 1:1 (Br) |

| M1 | +O (Ring) | CYP Oxidation | +20.020 Da (+16 +4) | 1:1 (Br) |

| M2 | +GSH -Br | GST Conjugation | +309.08 Da (+305 +4) | Singlet (No Br) |

| M3 | -2H | Dehydrogenation | +2.010 Da (-2 +4) | 1:1 (Br) |

Troubleshooting Low Recovery

If the recovery of the parent compound is low in the control (no cofactor) samples, it indicates chemical instability . The bromoethyl group is susceptible to hydrolysis in aqueous buffers.

-

Solution: Minimize incubation time or lower the pH slightly (pH 7.0) if physiological relevance permits.

-

Verification: Check for M4 (Alcohol formation) in the T=0 samples.

References

-

Guengerich, F. P. (2001). Common and Uncommon Cytochrome P450 Reactions Related to Metabolism and Chemical Toxicity. Chemical Research in Toxicology. [Link]

-

Gantt, S., et al. (2018). The Role of Deuterium Kinetic Isotope Effects in Drug Discovery and Development. Journal of Medicinal Chemistry. [Link]

-

Baillie, T. A. (2008). Metabolic Activation of Drugs: Assays for Reactive Metabolites and Their Interpretation. Drug Metabolism and Pharmacokinetics. [Link]

-

Welter, J., et al. (2015). Benzofuran analogues of amphetamine and methamphetamine: studies on the metabolism and toxicological analysis of 5-APB and 5-MAPB. Analytical and Bioanalytical Chemistry. [Link][1]

-

Anders, M. W. (2004). Glutathione-dependent bioactivation of haloalkanes and haloalkenes.[2] Drug Metabolism Reviews. [Link]

Sources

Methodological & Application

Application Notes and Protocols for the Synthesis of 5-(2-Bromoethyl-d4)-2,3-dihydrobenzofuran

Introduction: The Significance of Isotopic Labeling in Drug Development

In the landscape of modern pharmaceutical research and development, isotopically labeled compounds serve as indispensable tools.[1][2] The strategic replacement of hydrogen atoms with their heavier, stable isotope, deuterium (²H or D), can significantly alter the metabolic profile of a drug candidate.[3] This "deuterium effect" arises from the greater strength of the carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond, which can slow down metabolic processes that involve C-H bond cleavage.[3] Consequently, deuterated compounds often exhibit a longer half-life, improved bioavailability, and a more favorable safety profile due to reduced formation of toxic metabolites.[3]

5-(2-Bromoethyl-d4)-2,3-dihydrobenzofuran is a key deuterated intermediate in the synthesis of various pharmacologically active molecules. For instance, the non-deuterated analogue is a precursor for Darifenacin, a muscarinic M3 receptor antagonist used to treat overactive bladder.[4][5] The availability of a robust and well-documented synthesis protocol for its deuterated version is therefore of high value to researchers in medicinal chemistry and drug metabolism studies.

This comprehensive guide provides detailed, step-by-step protocols for the synthesis of 5-(2-Bromoethyl-d4)-2,3-dihydrobenzofuran. Beyond a mere recitation of steps, this document elucidates the underlying chemical principles, offering insights into the rationale behind the choice of reagents and reaction conditions.

Synthetic Strategy Overview

The synthesis of 5-(2-Bromoethyl-d4)-2,3-dihydrobenzofuran is approached through a three-step sequence, commencing with the commercially available 2,3-dihydrobenzofuran. The core strategy involves:

-

Friedel-Crafts Acylation: Introduction of a two-carbon side chain at the 5-position of the 2,3-dihydrobenzofuran ring.

-

Reductive Deuteration: Reduction of the resulting ketone to a deuterated alcohol, which is the key step for isotope incorporation.

-

Bromination: Conversion of the deuterated alcohol to the final bromoethyl-d4 product.

Caption: Synthetic workflow for 5-(2-Bromoethyl-d4)-2,3-dihydrobenzofuran.

Experimental Protocols

PART 1: Friedel-Crafts Acylation of 2,3-Dihydrobenzofuran

This initial step introduces the acetyl group onto the aromatic ring of 2,3-dihydrobenzofuran. The Friedel-Crafts acylation is a classic electrophilic aromatic substitution reaction.[6][7] Bromoacetyl chloride is chosen as the acylating agent due to its high reactivity, which is enhanced by the electron-withdrawing bromine atom, making the acylium ion intermediate more electrophilic.[8] Aluminum chloride (AlCl₃) serves as the Lewis acid catalyst, activating the bromoacetyl chloride.[6]

Materials and Reagents:

| Reagent/Material | Grade | Supplier |

| 2,3-Dihydrobenzofuran | ReagentPlus®, 99% | Sigma-Aldrich |

| Bromoacetyl chloride | 98% | Acros Organics |

| Aluminum chloride, anhydrous | 99.99% | Sigma-Aldrich |

| Dichloromethane (DCM), anhydrous | ≥99.8% | Fisher Chemical |

| Hydrochloric acid (HCl) | 37% | J.T. Baker |

| Sodium bicarbonate (NaHCO₃) | ACS Reagent | EMD Millipore |

| Magnesium sulfate (MgSO₄) | Anhydrous, 99.5% | Alfa Aesar |

Protocol:

-

Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (1.2 equivalents).

-

Solvent Addition: Add anhydrous dichloromethane under a nitrogen atmosphere. Cool the suspension to 0 °C in an ice bath.

-

Reagent Addition: Slowly add bromoacetyl chloride (1.1 equivalents) to the stirred suspension.

-

Substrate Addition: In the dropping funnel, prepare a solution of 2,3-dihydrobenzofuran (1.0 equivalent) in anhydrous dichloromethane. Add this solution dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0 °C.

-

Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (4:1) mobile phase.

-

Quenching: Once the starting material is consumed, carefully quench the reaction by slowly pouring the mixture into a beaker of crushed ice and concentrated hydrochloric acid.

-

Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with dichloromethane.

-

Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product, 5-(2-bromoacetyl)-2,3-dihydrobenzofuran.

-

Purification: Purify the crude product by column chromatography on silica gel using a hexane:ethyl acetate gradient to afford the pure ketone.

PART 2: Reductive Deuteration of 5-(2-Bromoacetyl)-2,3-dihydrobenzofuran

This is the critical step for introducing the deuterium atoms. Sodium borodeuteride (NaBD₄) is a readily available and selective reducing agent for ketones.[9][10] It will deliver two deuterium atoms: one to the carbonyl carbon and one to the oxygen upon workup with a deuterated source. For simplicity and high isotopic incorporation at the carbon, the workup is performed with D₂O.

Materials and Reagents:

| Reagent/Material | Grade | Supplier |

| 5-(2-Bromoacetyl)-2,3-dihydrobenzofuran | (From Part 1) | - |

| Sodium borodeuteride (NaBD₄) | 98 atom % D | Cambridge Isotope Labs |

| Methanol-d4 (CD₃OD) | 99.8 atom % D | Sigma-Aldrich |

| Deuterium oxide (D₂O) | 99.9 atom % D | Acros Organics |

| Diethyl ether | Anhydrous, ≥99% | Fisher Chemical |

| Ammonium chloride (NH₄Cl) | Saturated aqueous solution | - |

Protocol:

-

Reaction Setup: In a round-bottom flask, dissolve 5-(2-bromoacetyl)-2,3-dihydrobenzofuran (1.0 equivalent) in methanol-d4. Cool the solution to 0 °C in an ice bath.

-

Reducing Agent Addition: Slowly add sodium borodeuteride (1.5 equivalents) portion-wise to the stirred solution. Caution: Hydrogen gas may be evolved.

-

Reaction Monitoring: Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature. Monitor the reaction by TLC until the starting ketone is no longer visible.

-

Quenching: Carefully quench the reaction by the slow, dropwise addition of deuterium oxide (D₂O).

-

Solvent Removal: Remove the methanol-d4 under reduced pressure.

-

Work-up: To the residue, add diethyl ether and a saturated aqueous solution of ammonium chloride. Separate the organic layer.

-

Extraction: Extract the aqueous layer twice with diethyl ether.

-

Washing and Drying: Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.

-

Concentration: Filter and concentrate under reduced pressure to yield the crude deuterated alcohol, 5-(2-hydroxyethyl-d4)-2,3-dihydrobenzofuran. This product is often used in the next step without further purification.

PART 3: Bromination of 5-(2-Hydroxyethyl-d4)-2,3-dihydrobenzofuran

The final step converts the deuterated alcohol into the target bromoalkane. Phosphorus tribromide (PBr₃) is an effective reagent for this transformation.[11][12][13] The reaction proceeds via an SN2 mechanism, so care should be taken to use anhydrous conditions to prevent side reactions.

Materials and Reagents:

| Reagent/Material | Grade | Supplier |

| 5-(2-Hydroxyethyl-d4)-2,3-dihydrobenzofuran | (From Part 2) | - |

| Phosphorus tribromide (PBr₃) | 99% | Sigma-Aldrich |

| Carbon tetrachloride (CCl₄), anhydrous | ≥99.5% | Fisher Chemical |

| Sodium carbonate (Na₂CO₃) | Saturated aqueous solution | - |

| Dichloromethane (DCM) | ACS Reagent | J.T. Baker |

Protocol:

-

Reaction Setup: Dissolve the crude 5-(2-hydroxyethyl-d4)-2,3-dihydrobenzofuran (1.0 equivalent) in anhydrous carbon tetrachloride in a round-bottom flask equipped with a reflux condenser and a nitrogen inlet.

-

Reagent Addition: Slowly add phosphorus tribromide (0.4 equivalents) to the solution.

-

Heating: Heat the reaction mixture to reflux for 3 hours.

-

Reaction Monitoring: Monitor the reaction by TLC to confirm the consumption of the starting alcohol.

-

Cooling and Quenching: Cool the mixture to room temperature. Carefully partition the mixture between a 10% aqueous sodium carbonate solution and dichloromethane.[11]

-

Work-up: Separate the layers in a separatory funnel. Extract the aqueous layer twice with dichloromethane.

-

Drying and Concentration: Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the resulting oil by column chromatography on silica gel or by recrystallization to yield 5-(2-bromoethyl-d4)-2,3-dihydrobenzofuran as a solid.[11][14]

Characterization and Quality Control

Confirmation of the structure, purity, and isotopic enrichment of the final product is crucial. A combination of spectroscopic techniques should be employed.

Caption: Analytical workflow for product characterization.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: This is used to confirm the overall structure and to verify the disappearance of the proton signals corresponding to the ethyl side chain.[15][16] The integration of the remaining aromatic and dihydrofuran protons should be consistent with the structure.

-

²H NMR: This is a direct method to confirm the incorporation of deuterium.[15][16] A signal corresponding to the deuterated ethyl group should be observed.

-

¹³C NMR: This will confirm the carbon skeleton of the molecule.

-

-

Mass Spectrometry (MS):

Safety Precautions

-

General: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and appropriate gloves, must be worn at all times.

-

Reagent Specific:

-

Bromoacetyl chloride: Highly corrosive and lachrymatory. Handle with extreme care.

-

Aluminum chloride: Reacts violently with water. Ensure all glassware is dry and the reaction is performed under an inert atmosphere.

-

Phosphorus tribromide: Corrosive and reacts with water to produce HBr gas. Handle with caution.

-

Dichloromethane and Carbon Tetrachloride: Halogenated solvents that are suspected carcinogens. Avoid inhalation and skin contact.

-

References

-

Deuterium NMR - Wikipedia. Available at: [Link]

-

ResolveMass Laboratories Inc. (2025). Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques. Available at: [Link]

-

Li, C., et al. (2020). Practical Method for Reductive Deuteration of Ketones with Magnesium and D2O. Organic Letters, 22(5), 1904-1908. Available at: [Link]

-

Kelleher, N. L., et al. (2007). Multiple isotopic labels for quantitative mass spectrometry. Proteomics, 7(18), 3282-3288. Available at: [Link]

-

Isotopic labeling - Wikipedia. Available at: [Link]

-

Cerno Bioscience. Isotope Labeling. Available at: [Link]

-

Magritek. (2021). Deuterium (2H) measurements on a Spinsolve benchtop NMR system. Available at: [Link]

-

Murphy, R. C. (2014). The Role of Naturally Occurring Stable Isotopes in Mass Spectrometry, Part I: The Theory. Mass Spectrometry Reviews, 33(5), 382-393. Available at: [Link]

-

Singh, V., et al. (2024). Development of novel transition metal-catalyzed synthetic approaches for the synthesis of a dihydrobenzofuran nucleus: a review. RSC Advances, 14, 13567-13593. Available at: [Link]

-

UCHEM. (2025). Deuterated Solvents: Essential Reagents for Accurate NMR Analysis. Available at: [Link]

-

Organic Chemistry Portal. Alcohol synthesis by carbonyl compound reduction. Available at: [Link]

-

PrepChem.com. (B) Preparation of 5-(2-bromoethyl)-2,3-dihydrobenzofuran. Available at: [Link]

-